

reductive amination procedures yielding *n*-Ethyl-2-phenoxyethanamine

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Compound of Interest

Compound Name: *n*-Ethyl-2-phenoxyethanamine

CAS No.: 91251-54-6

Cat. No.: B3021342

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Application Note: Selective Synthesis of **N-Ethyl-2-phenoxyethanamine** via Reductive Amination

Executive Summary

This application note details the selective synthesis of **N-Ethyl-2-phenoxyethanamine** (CAS: 22002-68-2), a critical secondary amine intermediate often utilized in the development of local anesthetics and SNRI-class therapeutics.

While direct alkylation of 2-phenoxyethanamine with ethyl halides typically results in uncontrolled over-alkylation (yielding tertiary amines and quaternary ammonium salts), Reductive Amination offers a superior, self-limiting pathway. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) protocol due to its exceptional selectivity for mono-alkylation and mild reaction conditions, alongside a catalytic hydrogenation alternative for scale-up contexts.

Strategic Analysis: Route Selection

The synthesis targets the transformation of a primary amine to a secondary amine.^[1] Two primary routes were evaluated:

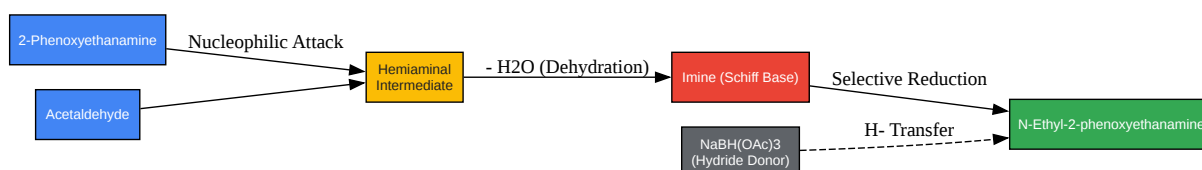
| Feature | Route A: Direct Alkylation | Route B: Reductive Amination (Recommended) |
|-------------|---|---|
| Reagents | Amine + Ethyl Bromide/Iodide | Amine + Acetaldehyde + Reducing Agent |
| Selectivity | Low. Competitive reaction rates lead to significant N,N-diethyl (tertiary) byproduct. | High. Reduction of the intermediate imine is faster than the reduction of the aldehyde, preventing over-alkylation. |
| Safety | High toxicity of alkyl halides. | Acetaldehyde is volatile but manageable; STAB is non-toxic compared to cyanoborohydrides. |
| Yield | 40–60% (loss due to purification) | 85–95% (Clean conversion) |

Conclusion: Route B is the industry standard for this substrate class.

Reaction Mechanism & Logic

The reaction proceeds via the in situ formation of an imine (Schiff base) followed by selective hydride transfer.

Mechanistic Pathway (Graphviz Visualization)



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Figure 1: Mechanistic flow of the STAB-mediated reductive amination. The reducing agent selectively targets the Imine species over the Aldehyde.[2]

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) Protocol (Bench Scale)

Best for: High selectivity, functional group tolerance, and ease of handling.

Reagents & Stoichiometry:

- Substrate: 2-Phenoxyethanamine (1.0 equiv, 10 mmol, ~1.37 g)
- Carbonyl: Acetaldehyde (1.2 equiv, 12 mmol). Note: Use as a solution in DCM or freshly distilled to ensure accurate stoichiometry.
- Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol, ~2.97 g).
- Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous preferred).
- Catalyst: Acetic Acid (1.0 equiv).

Step-by-Step Procedure:

- Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-phenoxyethanamine (1.37 g) in DCE (30 mL).
- Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (1.2 equiv) dropwise.
 - Technical Insight: Acetaldehyde is highly volatile (bp 20°C). Adding it at 0°C prevents evaporative loss before reaction.
- Catalysis: Add Acetic Acid (1.0 equiv). Stir for 20 minutes at 0°C to facilitate hemiaminal-to-imine conversion.
- Reduction: Remove the ice bath and allow the mixture to warm to room temperature. Add STAB (2.97 g) in three portions over 15 minutes.

- Why? Portion-wise addition controls the exotherm and hydrogen gas evolution.
- Reaction: Stir at room temperature for 4–16 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.
 - Endpoint: Disappearance of primary amine starting material.
- Quench: Quench the reaction by adding saturated aqueous (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
- Workup:
 - Separate the organic layer.^[3]
 - Extract the aqueous layer with DCM (2 x 20 mL).
 - Combine organics, dry over , filter, and concentrate under reduced pressure.
- Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient).

Method B: Catalytic Hydrogenation (Scale-Up Compatible)

Best for: Large batches, "Green" chemistry requirements (no boron waste).

Reagents:

- Substrate: 2-Phenoxyethanamine (1.0 equiv).
- Carbonyl: Acetaldehyde (1.1 equiv).
- Catalyst: 5% Pd/C or Pt/C (5 wt% loading relative to substrate).
- Solvent: Ethanol or Methanol.

- Hydrogen Source:

gas (1–3 atm).

Step-by-Step Procedure:

- Loading: Charge a hydrogenation vessel (Parr shaker or autoclave) with the amine, solvent (0.5 M concentration), and catalyst.
- Carbonyl Addition: Add acetaldehyde.
- Hydrogenation: Purge the vessel with

(3x), then

(3x). Pressurize to 3 atm (45 psi)

.
- Agitation: Shake/stir at room temperature for 6–12 hours.
- Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent catalyst can be pyrophoric.
- Isolation: Concentrate the filtrate to yield the N-ethyl derivative.

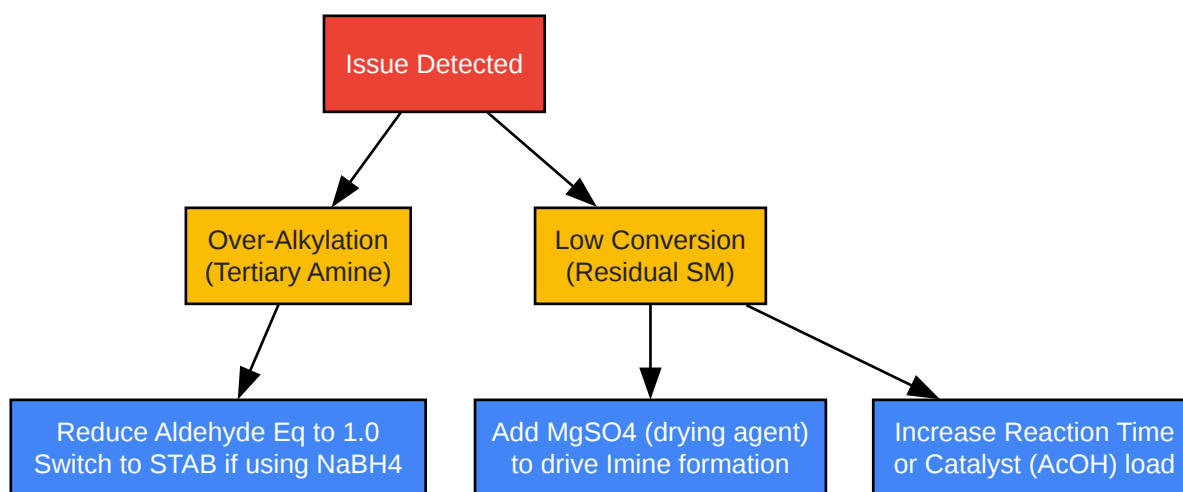
Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures. The absence of the "Diagnostic Impurity" signals confirms the selectivity of the method.

| Technique | Diagnostic Signal (Target: N-Ethyl) | Diagnostic Impurity Signal (Avoid) |
|-----------|---|---|
| 1H NMR | Triplet (~1.1 ppm, 3H) corresponding to the terminal methyl of the ethyl group. | Singlet (~2.4 ppm) would indicate N-Methylation (if formaldehyde contamination occurred). |
| 1H NMR | Quartet (~2.7 ppm, 2H) corresponding to the methylene of the ethyl group. | Two Quartets or integration of 4H at 2.7 ppm indicates N,N-Diethyl (over-alkylation). |
| MS (ESI+) | [M+H] ⁺ = 166.1 | [M+H] ⁺ = 194.1 (Tertiary amine byproduct). |

Troubleshooting & Optimization

Decision Tree for Optimization



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Figure 2: Troubleshooting logic for common reductive amination deviations.

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